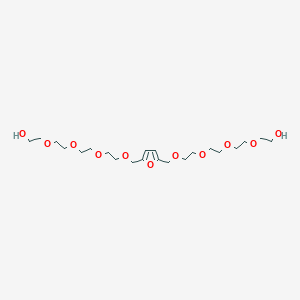
1,1'-(Furan-2,5-diyl)di(2,5,8,11-tetraoxatridecan-13-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Furan-2,5-diyl)di(2,5,8,11-tetraoxatridecan-13-ol) is a complex organic compound featuring a furan ring linked to two polyether chains, each terminating in a hydroxyl group The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Furan-2,5-diyl)di(2,5,8,11-tetraoxatridecan-13-ol) typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Attachment of Polyether Chains: The polyether chains can be attached to the furan ring through nucleophilic substitution reactions. This involves the reaction of the furan ring with polyether chains containing leaving groups such as halides.
Hydroxylation: The terminal hydroxyl groups can be introduced through hydrolysis or reduction reactions, depending on the nature of the leaving groups used in the previous step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and solvents are carefully chosen to optimize reaction conditions and minimize by-products. Purification steps such as distillation, crystallization, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Furan-2,5-diyl)di(2,5,8,11-tetraoxatridecan-13-ol) can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Ethers or esters, depending on the substituents introduced.
Scientific Research Applications
1,1’-(Furan-2,5-diyl)di(2,5,8,11-tetraoxatridecan-13-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1,1’-(Furan-2,5-diyl)di(2,5,8,11-tetraoxatridecan-13-ol) depends on its specific application:
Bioactivity: The furan ring can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity.
Drug Delivery: The polyether chains can encapsulate drugs, enhancing their solubility and stability, and facilitating targeted delivery.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Thiophene-2,5-diyl)di(2,5,8,11-tetraoxatridecan-13-ol): Similar structure but with a thiophene ring instead of a furan ring.
1,1’-(Benzene-1,4-diyl)di(2,5,8,11-tetraoxatridecan-13-ol): Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
1,1’-(Furan-2,5-diyl)di(2,5,8,11-tetraoxatridecan-13-ol) is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene or benzene derivatives. This uniqueness can influence its reactivity and interactions in various applications.
Properties
CAS No. |
61852-25-3 |
|---|---|
Molecular Formula |
C22H40O11 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[[5-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxymethyl]furan-2-yl]methoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H40O11/c23-3-5-25-7-9-27-11-13-29-15-17-31-19-21-1-2-22(33-21)20-32-18-16-30-14-12-28-10-8-26-6-4-24/h1-2,23-24H,3-20H2 |
InChI Key |
XUQOFAZEAIQIPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)COCCOCCOCCOCCO)COCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14562663.png)
![N-[2-(Dimethylamino)ethyl]-N-ethylnitramide](/img/structure/B14562668.png)
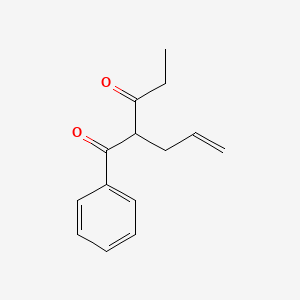
![Methyl [4-hydroxy-3-(hydroxymethyl)phenyl]acetate](/img/structure/B14562677.png)
![N-Ethyl-2-[phenyl(2-phenylethenyl)arsanyl]ethan-1-amine](/img/structure/B14562678.png)
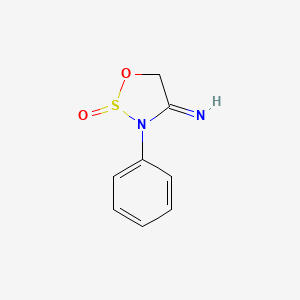
![(4E)-4-[(4-Bromophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14562683.png)

![1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one](/img/structure/B14562704.png)
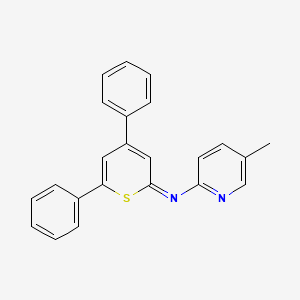
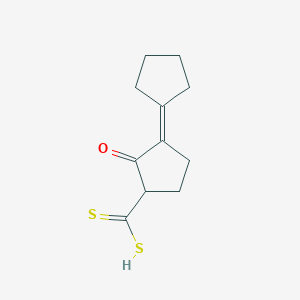
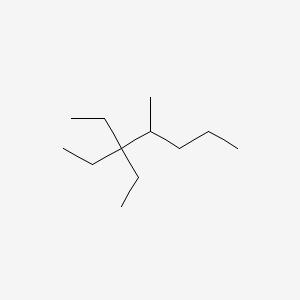
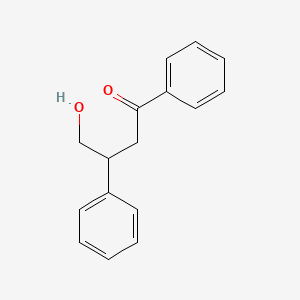
![Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)-](/img/structure/B14562737.png)
